Cyclohexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate
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Overview
Description
Cyclohexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a dioxoisoindole core, and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with phthalic anhydride to form the isoindole core. This intermediate is then reacted with 4-phenoxybenzoyl chloride under basic conditions to introduce the phenoxyphenyl group. The final step involves the esterification of the carboxylic acid group with an appropriate alcohol, such as methanol or ethanol, to yield the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, carboxylic acids, and substituted phenoxyphenyl derivatives .
Scientific Research Applications
Cyclohexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and immunomodulatory agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
[(4-phenoxyphenyl)carbamoyl]methyl 1,3-dioxo-2-[(2R)-1-oxo-1-{[(4-phenoxyphenyl)carbamoyl]methoxy}propan-2-yl]-2,3-dihydro-1H-isoindole-5-carboxylate: This compound shares a similar isoindole core and phenoxyphenyl group but differs in the ester and carbamoyl substituents.
2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: Another related compound with a similar core structure but lacking the phenoxyphenyl group.
Uniqueness
Cyclohexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H23NO5 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
cyclohexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C27H23NO5/c29-25-23-16-11-18(27(31)33-21-9-5-2-6-10-21)17-24(23)26(30)28(25)19-12-14-22(15-13-19)32-20-7-3-1-4-8-20/h1,3-4,7-8,11-17,21H,2,5-6,9-10H2 |
InChI Key |
BGILATRMMSWBQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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